Guanidine, 1-benzyl-3-(3,4-dichlorophenyl)-
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Overview
Description
Preparation Methods
The synthesis of guanidine, 1-benzyl-3-(3,4-dichlorophenyl)- can be achieved through several methods. One common approach involves the guanylation of amines using cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another method includes the use of thiourea derivatives as guanidylating agents, which react with amines to form the desired guanidine compound . Industrial production methods often involve the use of metal-catalyzed reactions, such as copper-catalyzed three-component synthesis involving cyanamides, arylboronic acids, and amines .
Chemical Reactions Analysis
Guanidine, 1-benzyl-3-(3,4-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Substitution reactions, such as nucleophilic substitution, can occur with appropriate reagents.
Guanylation: The addition of amines to carbodiimides or thioureas in the presence of catalysts like ytterbium triflate.
Scientific Research Applications
Guanidine, 1-benzyl-3-(3,4-dichlorophenyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of guanidine, 1-benzyl-3-(3,4-dichlorophenyl)- involves its interaction with molecular targets and pathways. Guanidine compounds generally act by enhancing the release of acetylcholine following a nerve impulse and slowing the rates of depolarization and repolarization of muscle cell membranes . This compound may also interact with specific enzymes and receptors, contributing to its biological effects.
Comparison with Similar Compounds
Guanidine, 1-benzyl-3-(3,4-dichlorophenyl)- can be compared with other similar compounds, such as:
Benzyl guanidine derivatives: These compounds share structural similarities and exhibit antimicrobial activity.
Phenyl guanidine derivatives: These compounds also show potent biological activities and are used in medicinal chemistry.
Aminoguanidine hydrazone derivatives: These derivatives have been studied for their antimicrobial properties and potential as therapeutic agents.
Properties
CAS No. |
17826-48-1 |
---|---|
Molecular Formula |
C14H13Cl2N3 |
Molecular Weight |
294.2 g/mol |
IUPAC Name |
2-benzyl-1-(3,4-dichlorophenyl)guanidine |
InChI |
InChI=1S/C14H13Cl2N3/c15-12-7-6-11(8-13(12)16)19-14(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H3,17,18,19) |
InChI Key |
SHIMXAHDYYBUOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(N)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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